molecular formula C19H22N4O4 B6581900 3-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1211840-07-1

3-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6581900
CAS No.: 1211840-07-1
M. Wt: 370.4 g/mol
InChI Key: MTOYHSUJJRPWKL-UHFFFAOYSA-N
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Description

"3-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one" is a complex organic compound that combines elements of benzoxazoles and oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of "3-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one" generally involves multistep organic reactions. Typically, the benzoxazole core can be synthesized through cyclization reactions involving o-aminophenols and carbonyl compounds. The oxadiazole ring is commonly formed by cyclodehydration of semicarbazides in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods: : Industrial production of this compound would require the optimization of reaction conditions to ensure high yield and purity. This could involve continuous flow synthesis processes to enhance reaction control and scalability.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at specific sites, particularly at positions susceptible to nucleophilic attack.

  • Reduction: : Reduction reactions may target the oxo group or other reducible functionalities within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution can occur, allowing for functional modifications of the compound.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), etc.

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), etc.

  • Substitution Reactions: : Conditions depend on the nature of substituents and target sites; common reagents include halogens, organometallics, etc.

Major Products Formed:

Scientific Research Applications

Chemistry: : The compound is used in studies aimed at developing new synthetic methodologies and exploring reaction mechanisms. Its complex structure makes it an ideal candidate for studying heterocyclic chemistry.

Biology: : It may exhibit various biological activities, such as antimicrobial, antifungal, and antiviral properties, making it a target for drug discovery and development.

Industry: : The compound can be used as a precursor in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it might inhibit a particular enzyme's activity, leading to downstream effects that contribute to its therapeutic benefits. The exact pathways and molecular targets can vary based on its structural modifications and application context.

Comparison with Similar Compounds

Similar compounds include other benzoxazole or oxadiazole derivatives. What sets "3-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one" apart is its unique combination of both these heterocycles, conferring distinct physical, chemical, and biological properties. Comparable compounds might include:

  • Benzoxazole derivatives without the oxadiazole moiety.

  • Oxadiazole compounds lacking the benzoxazole ring.

  • Hybrid structures combining other heterocycles.

Feel free to ask about any specific aspect you'd like to dive deeper into!

Properties

IUPAC Name

3-[2-oxo-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-12(2)17-20-21-18(27-17)13-7-9-22(10-8-13)16(24)11-23-14-5-3-4-6-15(14)26-19(23)25/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOYHSUJJRPWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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